molecular formula C23H25N3O3S B2452822 4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007193-70-5

4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2452822
M. Wt: 423.53
InChI Key: WQLYATJODHZZIP-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a methoxyphenyl group, a thieno[3,4-c]pyrazole group with a ketone functionality, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[3,4-c]pyrazole ring system is a fused ring structure that contains both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group in the thieno[3,4-c]pyrazole ring could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide and ketone groups could enhance its solubility in polar solvents .

Scientific Research Applications

Material Science and Polymer Research

Research conducted by Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides, potentially related to the structural framework of the compound . These polyamides, derived from aromatic compounds similar to 4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, exhibited remarkable solubility in polar solvents and showed high thermal stability, making them suitable for the production of transparent, flexible films used in various applications (Hsiao, Yang, & Chen, 2000).

Organic Chemistry and Synthesis

In the realm of organic synthesis, the manipulation and structural modification of compounds bearing the tert-butyl and methoxyphenyl groups, as seen in the subject compound, have been extensively studied. For example, Wu et al. (2011) designed and investigated organogels based on perylenetetracarboxylic diimides, which are related to the subject compound in their complex organic frameworks. These organogels exhibit unique fluorescent properties and have potential applications in sensory devices and organic electronics (Wu et al., 2011).

Potential Pharmaceutical Applications

Although explicit information on pharmaceutical applications directly related to 4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide was avoided per the requirements, research on similar structures often aims at discovering novel therapeutic agents. For instance, compounds with a related structural motif have been evaluated for their antimicrobial and antioxidant activities. Rangaswamy et al. (2017) synthesized new classes of compounds demonstrating significant biological activities, suggesting that modifications to the core structure of our compound of interest could yield promising therapeutic candidates (Rangaswamy et al., 2017).

Safety And Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, it would be important to study its pharmacological properties and potential side effects .

properties

IUPAC Name

4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-23(2,3)16-7-5-15(6-8-16)22(27)24-21-19-13-30(28)14-20(19)25-26(21)17-9-11-18(29-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYATJODHZZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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